molecular formula C8H16O3 B8440164 Methoxypentanoic acid ethyl ester

Methoxypentanoic acid ethyl ester

Cat. No.: B8440164
M. Wt: 160.21 g/mol
InChI Key: NFZKRMOENQFDCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methoxypentanoic acid ethyl ester is an organic compound characterized by a pentanoic acid backbone substituted with a methoxy (-OCH₃) group and an ethyl ester (-COOCH₂CH₃) functional group. This ester is likely utilized in pharmaceutical synthesis, agrochemicals, or as a flavor/fragrance intermediate, given the prevalence of similar esters in these applications .

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl 2-methoxypentanoate

InChI

InChI=1S/C8H16O3/c1-4-6-7(10-3)8(9)11-5-2/h7H,4-6H2,1-3H3

InChI Key

NFZKRMOENQFDCD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)OC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-Oxo-4-Methylpentanoate

  • Structure: Features a 3-keto (oxo) and 4-methyl substituent on the pentanoic acid chain.
  • Key Differences: The absence of a methoxy group reduces polarity compared to methoxypentanoic acid ethyl ester. The ketone group enhances reactivity in nucleophilic additions (e.g., enolate formation), whereas the methoxy group in the target compound may participate in hydrogen bonding or ether cleavage reactions .
  • Applications : Widely used in the synthesis of β-keto ester derivatives for pharmaceuticals and fragrances .

5-Hydroxypentanoic Acid Methyl Ester

  • Structure : Contains a hydroxyl (-OH) group at the 5-position and a methyl ester.
  • Key Differences :
    • The hydroxyl group increases hydrophilicity and acidity (pKa ~4-5) compared to the methoxy-substituted compound.
    • Susceptible to oxidation or ester hydrolysis under acidic/basic conditions, whereas the methoxy group offers greater stability .
  • Applications : Intermediate in biodegradable polymers and drug delivery systems due to its hydrolyzable ester and hydroxyl groups .

Ethyl 4-[(Methoxycarbonyl)Amino]Pentanoate

  • Structure: Includes a methoxycarbonylamino (-NHCOOCH₃) substituent.
  • Higher molecular weight (C₉H₁₇NO₅ vs. C₈H₁₆O₃ for a basic methoxypentanoate ester) affects solubility and bioavailability .
  • Applications : Used in peptide mimetics and prodrugs due to its hydrolyzable carbamate linkage .

Pentanoic Acid, Ethyl Ester (Ethyl Valerate)

  • Key Differences: Lacks functional groups like methoxy, oxo, or hydroxy, resulting in lower boiling point (145–147°C) and higher volatility. Primarily used as a flavoring agent (fruity aroma), whereas substituted esters like this compound are tailored for specialized synthetic applications .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties Applications References
This compound* C₈H₁₆O₃ Methoxy, ethyl ester Moderate polarity, hydrolyzable ester Pharmaceutical intermediates
Ethyl 3-Oxo-4-Methylpentanoate C₈H₁₄O₃ 3-Oxo, 4-methyl, ethyl ester Reactive enolate formation β-Keto ester synthesis
5-Hydroxypentanoic Acid Methyl Ester C₆H₁₂O₃ 5-Hydroxy, methyl ester Hydrophilic, acidic Biodegradable polymers
Ethyl Valerate C₇H₁₄O₂ None (simple ester) Volatile, fruity odor Flavoring agent

*Assumed structure based on analogous compounds.

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